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Compound of Interest

Compound Name: 5,5-Dimethylhexan-2-one

CAS No.: 14272-73-2

Cat. No.: B1278867 Get Quote

Abstract & Scope
This application note details a robust protocol for the separation, identification, and

quantification of 5,5-dimethylhexan-2-one (CAS: 14272-73-2) using Gas Chromatography-

Mass Spectrometry (GC-MS). Unlike linear isomers (e.g., 2-octanone), this analyte possesses

a quaternary

-carbon, structurally inhibiting the McLafferty rearrangement.[1][2] This guide leverages this
specific "fragmentation blockade" as a primary diagnostic tool for positive identification.[1][2]

Target Audience: Analytical chemists in pharmaceutical impurity profiling, environmental

toxicology, and synthetic process development.[1][2]

Analyte Profile & Physicochemical Context[1][2][3]
[4][5]
Understanding the molecule's architecture is the prerequisite for successful method design.

5,5-dimethylhexan-2-one combines a polar carbonyl "head" with a bulky, non-polar neopentyl

"tail."[1][2]
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Property Value / Description Analytical Implication

Formula MW = 128.21 g/mol

Boiling Point ~156–158 °C

Volatile; requires solvent delay

optimization to prevent filament

damage.[1][2]

Structure

Methyl ketone with gem-

dimethyl substitution at C5.[1]

[2]

Critical: The C5 position is

quaternary.[1][2] There are no

-hydrogens available for

transfer.[1][2]

Polarity Intermediate

Compatible with 5% Phenyl

(non-polar) and WAX (polar)

phases.[1][2]

The "Blocked McLafferty" Anomaly
In standard methyl ketones (e.g., 2-hexanone, 2-octanone), the dominant fragmentation

pathway involves the transfer of a

-hydrogen to the carbonyl oxygen (McLafferty Rearrangement), producing a signature peak at
m/z 58.[1][2]

5,5-dimethylhexan-2-one lacks

-hydrogens. Consequently, the m/z 58 peak is mechanistically impossible.[1][2] The mass
spectrum is instead dominated by

-cleavage and alkyl fragmentations.[1] This absence is the definitive "fingerprint" for
distinguishing this compound from its linear isomers.[2]

Experimental Protocol
Reagents and Standards

Reference Standard: 5,5-Dimethylhexan-2-one (>98% purity).[1][2][3]
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Internal Standard (ISTD): 2-Heptanone-d5 or Fluorobenzene (distinct boiling point, similar

ionization).[1][2]

Solvent: Dichloromethane (DCM) for liquid injection; HPLC-grade Water for Headspace.[1][2]

Sample Preparation Workflow
Choose the extraction method based on sample matrix complexity.[2]

Sample Matrix Selection

Solid/Sludge
(Soil, API Powder)

Aqueous/Biological
(Urine, Wastewater)

Process Solvent
(Reaction Mix)

Solid-Liquid Extraction
(DCM + Sonication)

High Conc.

Headspace (HS)
Equilibrium: 80°C, 20 min

Trace Level (<1 ppm)

Direct Dilution
(1:100 in DCM)

Filter (0.2 µm PTFE)

GC-MS Injection

Click to download full resolution via product page

Figure 1: Decision tree for sample preparation based on matrix type.[1][2]

Instrumentation Parameters (Agilent/Thermo/Shimadzu
Compatible)
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Gas Chromatograph (GC)[1][2][4][5][6]
Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

Rationale: Low bleed is essential for trace ketone analysis; the 5% phenyl phase provides

adequate retention for C8 ketones.[1][2]

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

Inlet: Split/Splitless.

Temp: 250 °C.

Mode: Split 10:1 (High conc.) or Splitless (Trace analysis).

Oven Program:

Initial: 40 °C (Hold 2 min) — Critical for trapping volatile ketone.

Ramp 1: 10 °C/min to 160 °C.

Ramp 2: 25 °C/min to 280 °C (Hold 3 min).

Mass Spectrometer (MS)[1][2][7]
Source Temp: 230 °C.

Quad Temp: 150 °C.

Transfer Line: 280 °C.[1][2]

Acquisition Mode:

Scan: m/z 35–300 (For identification).[1][2]

SIM: m/z 43, 57, 71, 85 (For quantification).[1][2]

Solvent Delay: 3.5 minutes (Adjust based on solvent retention time).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://thebumblingbiochemist.com/365-days-of-science/retention-indexes/
https://www.nist.gov/system/files/documents/srd/jpcrd402011Ret.pdf
https://www.glsciences.com/viewfile/?p=GT065
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://www.chemistrysteps.com/mclafferty-rearrangement/
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-2-hexene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectral Interpretation & Logic
This section validates the "Trustworthiness" of the identification. You are not just matching a

library; you are verifying chemical structure.

Fragmentation Mechanism
The mass spectrum of 5,5-dimethylhexan-2-one is defined by the competition between

-cleavage at the carbonyl and the stability of the tert-butyl cation.[1]

Alpha Cleavage (Dominant)

Side Chain Fragmentation

Molecular Ion (M+)
m/z 128

Acylium Ion
[CH3-C≡O]+

m/z 43 (Base Peak)

Fastest Kinetics

tert-Butyl Cation
[C(CH3)3]+

m/z 57Stable Carbocation

Neopentyl Rearrangement
m/z 71

McLafferty Rearrangement
m/z 58

BLOCKED
(No γ-H)

Alkyl Radical
(Neutral Loss)

Click to download full resolution via product page

Figure 2: Fragmentation logic.[1][2] Note the explicit blocking of the McLafferty pathway.

Diagnostic Ion Table[2]
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m/z Identity Origin/Mechanism
Relative
Abundance

43

-cleavage at carbonyl.

[1][2] Standard methyl

ketone base peak.[1]

[2]

100% (Base)

57

tert-butyl cation.[1][2]

Highly stable,

indicative of the gem-

dimethyl tail.

40–60%

58

McLafferty

Rearrangement

product.[1][2]

< 1% (Absent)

71
Fragmentation of the

neopentyl chain.[1][2]
20–40%

85

Loss of acetyl group

(charge retention on

alkyl chain).[1][2]

10–20%

113
Loss of methyl group.

[1][2]
< 10%

128 Molecular Ion.[1][2] Weak (< 5%)

Validation Check: If you observe a significant peak at m/z 58, your peak is not 5,5-
dimethylhexan-2-one.[1][2] It is likely 2-octanone or 6-methylheptan-2-one.[1][2]

Method Validation Criteria
To ensure regulatory compliance (ICH Q2), the following criteria must be met:

System Suitability:

Inject a standard mix of 2-octanone and 5,5-dimethylhexan-2-one.[1][2]
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Requirement: Resolution (

) > 1.5 between isomers.[1][2]

Linearity:

Range: 0.5 ppm to 100 ppm.[1][2]

> 0.995 using m/z 43 (Quant) vs. m/z 57 (Qualifier).[1][2]

Limit of Detection (LOD):

Target: < 0.1 ppm (S/N > 3) in Scan mode.

Carryover:

Inject a blank solvent after the highest standard.[1][2]

Requirement: Analyte peak area in blank < 0.5% of the LOQ.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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